4-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-nitrobenzoic acid
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Overview
Description
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-nitrobenzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino group, which is further connected to a nitrobenzoic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-nitrobenzoic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Nitration: The benzoic acid moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Piperidine in a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Reduction: 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminobenzoic acid.
Substitution: Free amino group derivatives for peptide synthesis.
Scientific Research Applications
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-nitrobenzoic acid is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: In the synthesis of peptides and proteins for biological studies.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the large-scale synthesis of peptides for pharmaceutical applications.
Mechanism of Action
The primary mechanism of action of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-nitrobenzoic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization of the amino group.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid .
- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid .
- (1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-fluorocyclohexane-1-carboxylic acid .
Uniqueness
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-nitrobenzoic acid is unique due to its specific combination of the Fmoc protecting group and the nitrobenzoic acid moiety, which allows for selective reactions and applications in peptide synthesis.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6/c25-21(26)13-9-10-19(20(11-13)24(28)29)23-22(27)30-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILWOVZADAHUCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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